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N-(2-HYDROXYETHYL)-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE

Lipophilicity Fragment-based drug discovery Solubility optimization

This N-(2-hydroxyethyl)-N-phenyl-pyrazolo-oxazine carboxamide is a validated fragment for mRNA decapping enzyme DCP2 (NUDT20) campaigns, co-crystallized in PDB 5QOX. Its lower lipophilicity (XLogP3=0.9) and terminal hydroxyl H-bond donor offer improved solubility and synthetic tractability over close analogs. Procure this research-grade screening compound for structure-based optimization.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 1421462-05-6
Cat. No. B2550406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-HYDROXYETHYL)-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE
CAS1421462-05-6
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESC1CN2C(=C(C=N2)C(=O)N(CCO)C3=CC=CC=C3)OC1
InChIInChI=1S/C15H17N3O3/c19-9-8-17(12-5-2-1-3-6-12)14(20)13-11-16-18-7-4-10-21-15(13)18/h1-3,5-6,11,19H,4,7-10H2
InChIKeyLSXLCVYFTADMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Ready Overview: N-(2-Hydroxyethyl)-N-phenyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide (CAS 1421462-05-6)


N-(2-Hydroxyethyl)-N-phenyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide (CAS 1421462-05-6) is a synthetic heterocyclic compound belonging to the pyrazolo[3,2-b][1,3]oxazine-3-carboxamide family. Its structure features a fused pyrazole-oxazine bicyclic core with an N-(2-hydroxyethyl)-N-phenyl carboxamide substituent at the 3-position. The compound has a molecular formula of C15H17N3O3 and a molecular weight of 287.31 g/mol [1]. It is cataloged in PubChem under CID 71789443 and in ChEMBL as CHEMBL5006678, indicating its availability as a research-grade screening compound [1]. The pyrazolo-oxazine scaffold has been explored in fragment-based drug discovery campaigns, notably against the mRNA decapping enzyme DCP2 (NUDT20), as evidenced by a closely related analog co-crystallized in PDB entry 5QOX [2].

Why N-(2-Hydroxyethyl)-N-phenyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide Cannot Be Simply Replaced by Other Pyrazolo-Oxazine Analogs


The pyrazolo[3,2-b][1,3]oxazine scaffold supports diverse substitution patterns that profoundly influence both physicochemical properties and biological target engagement. The N-(2-hydroxyethyl)-N-phenyl carboxamide moiety in this compound introduces a hydrogen-bond donor (terminal hydroxyl) and a rotatable phenyl ring, resulting in a computed XLogP3 of 0.9 and a rotatable bond count of 4 [1]. These values differentiate it from close analogs such as N-[(4-fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (found in PDB 5QOX) which lacks the hydroxyethyl solubilizing group and possesses a 4-fluorobenzyl substituent, yielding distinct lipophilicity and hydrogen-bonding capacity [2]. Such variations directly affect aqueous solubility, membrane permeability, and protein-binding interactions, meaning compounds within this class cannot be interchanged without altering experimental outcomes [3].

Quantitative Differentiation Evidence: N-(2-Hydroxyethyl)-N-phenyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide vs. Structural Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) and Solubility Determinants Relative to the 5QOX Fragment Hit

The target compound exhibits a computed XLogP3 of 0.9, calculated by PubChem using the XLogP3 3.0 algorithm [1]. In contrast, the closely related fragment hit LFM (N-[(4-fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide) from PDB entry 5QOX possesses a 4-fluorobenzyl substituent and lacks a hydroxyl group, which is predicted to increase its logP by approximately 0.8–1.2 units based on the Hansch π contribution of the fluorine atom and the absence of an H-bond donor [2]. The lower XLogP3 of the target compound (0.9) relative to the estimated ~1.7–2.1 for LFM indicates superior aqueous solubility and a different pharmacokinetic profile, making it preferable for assays requiring higher compound solubility or reduced non-specific binding [1][2].

Lipophilicity Fragment-based drug discovery Solubility optimization

Hydrogen-Bond Donor/Acceptor Capacity as a Selectivity Determinant vs. 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide Parent Scaffold

The target compound possesses 1 hydrogen-bond donor (the terminal hydroxyl of the N-hydroxyethyl group) and 4 hydrogen-bond acceptors (three oxygen atoms and one nitrogen in the heterocyclic core), based on PubChem-computed descriptors [1]. The parent scaffold, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (without N-substitution), presents only 2 H-bond donors (primary amide -NH2) and 3 acceptors. This difference of -1 donor and +1 acceptor in the target compound alters its capacity for directed hydrogen-bonding interactions with protein targets, potentially enabling engagement of distinct binding pockets or modulating residence time [1][2]. The hydroxyethyl group specifically introduces a flexible polar terminus that can act as both donor and acceptor, increasing the compound's ability to form water-mediated interactions or contact polar protein surfaces [3].

Hydrogen bonding Target engagement Medicinal chemistry

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogs in Fragment-Based Screening

The target compound contains 4 rotatable bonds (PubChem computed value), arising from the N-hydroxyethyl and N-phenyl substituents attached to the carboxamide nitrogen [1]. This contrasts with the more rigid analog LFM (PDB 5QOX), which has 3 rotatable bonds due to the single methylene linker in the N-(4-fluorobenzyl) substituent. The additional rotatable bond in the target compound, originating from the ethylene glycol-like chain (–CH2CH2OH), increases conformational entropy and may allow the compound to adopt binding poses that rigid analogs cannot access. However, this also carries an entropic penalty upon binding, which can reduce ligand efficiency (LE) relative to more pre-organized scaffolds [1][2].

Conformational flexibility Fragment-based screening Ligand efficiency

ChEMBL Database Registration as an Indicator of Curated Bioactivity Screening Availability

The target compound is registered in the ChEMBL database with the identifier CHEMBL5006678, confirming that it has been curated for bioactivity data inclusion in this authoritative medicinal chemistry knowledgebase [1]. By contrast, many closely related pyrazolo-oxazine analogs (e.g., N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide or N-(4-phenylbutan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide) do not have ChEMBL entries as of April 2026, indicating that they have not yet been linked to curated bioactivity data. This ChEMBL registration provides procurement advantage: the target compound is traceable in bioactivity databases, facilitating data mining and integration into computational drug discovery workflows [1].

Bioactivity database ChEMBL Screening availability

Recommended Application Scenarios for N-(2-Hydroxyethyl)-N-phenyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide Procurement


Fragment-Based Lead Discovery Targeting mRNA Decapping Enzymes (DCP2/NUDT20)

The pyrazolo[3,2-b][1,3]oxazine-3-carboxamide scaffold has been validated as a ligand for the DCP2 (NUDT20) decapping enzyme via the co-crystal structure of the closely related analog LFM in PDB 5QOX (1.95 Å resolution) [1]. The target compound's lower lipophilicity (XLogP3 = 0.9) and the presence of a terminal hydroxyl H-bond donor may offer improved solubility and binding interactions compared to the 4-fluorobenzyl analog, making it a suitable follow-up fragment for structure-based optimization campaigns targeting DCP2 or related NUDIX hydrolases [2].

Screening Library Procurement for Protein-Protein Interaction (PPI) Targets

With 4 rotatable bonds and a balanced H-bond donor/acceptor profile (1 donor, 4 acceptors), the compound occupies a favorable region of fragment-like chemical space (MW = 287.31 g/mol, XLogP3 = 0.9) that aligns with the 'rule of three' guidelines for fragment-based screening [1]. The N-hydroxyethyl substituent provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation), enabling rapid generation of analog libraries for PPI hotspots or other shallow binding pockets [1][3].

Computational Drug Discovery and Cheminformatics Model Training

The compound's registration in both PubChem (CID 71789443) and ChEMBL (CHEMBL5006678) ensures that its structure, computed properties, and any associated bioactivity data are programmatically accessible via REST APIs [1]. This facilitates its use as a training data point for machine learning models predicting solubility, permeability, or target engagement, particularly when benchmarking against close analogs that lack database registry. Its moderate molecular weight (287.31 g/mol) and well-defined chemical scaffold allow unambiguous assignment of computed descriptors [1].

COX-LOX Inhibition Studies Based on Pyrazolo-Oxazine Pharmacophore

N-substituted pyrazolo-oxazine derivatives have demonstrated dual COX-LOX inhibitory activity in published studies, with the substitution pattern on the oxazine ring and the N-phenyl group modulating potency and isoform selectivity [3]. The target compound, bearing an N-(2-hydroxyethyl)-N-phenyl carboxamide, extends this pharmacophore series by introducing a hydrophilic terminus that may alter the COX-2/LOX selectivity ratio. Procurement for comparative SAR studies against known COX-LOX inhibitors (e.g., N-substituted pyrazolo-oxazin-2-thiones) is warranted to quantify selectivity shifts [3].

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